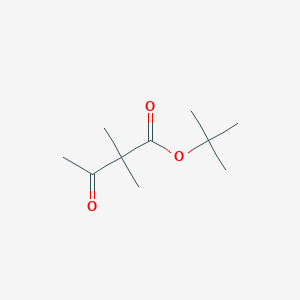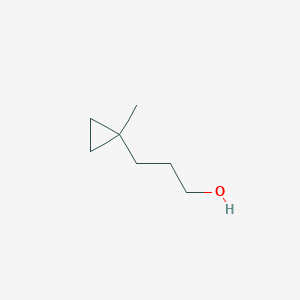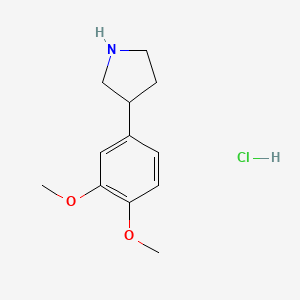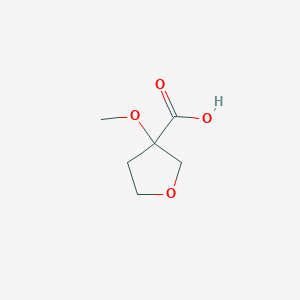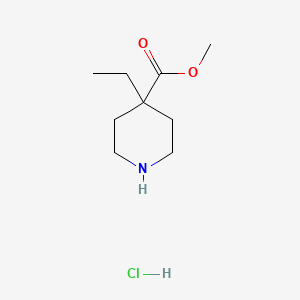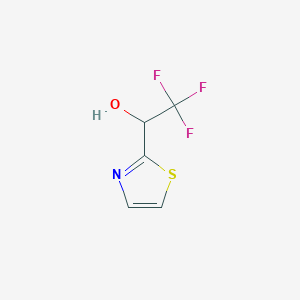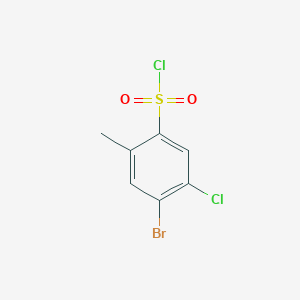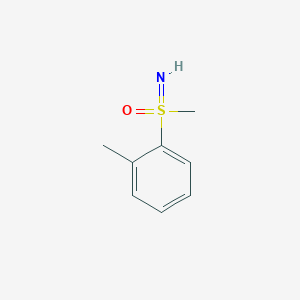
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
描述
“Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate” is a chemical compound with the CAS Number: 121020-69-7 . It has a molecular weight of 169.14 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of cyanoacetamides, which “this compound” is a part of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which include “this compound”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 169.14 .作用机制
The mechanism of action of methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves the formation of a reactive intermediate, which can undergo various reactions with other compounds. This intermediate can act as a nucleophile, an electrophile, or a Lewis acid, depending on the reaction conditions. The unique structure of this compound allows it to participate in various reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in lab experiments is its versatility as a reagent. This compound can participate in various reactions, making it a valuable tool in organic synthesis. In addition, the synthesis method for this compound is relatively simple and can be optimized to obtain high yields and purity.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its sensitivity to moisture and air, which can lead to degradation and reduced reactivity. In addition, this compound can be difficult to handle due to its low melting point and high volatility.
未来方向
There are several future directions for research involving methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. One potential direction is to explore its potential as a catalyst in various reactions, including asymmetric synthesis. Another direction is to investigate its potential as a drug delivery agent, due to its stability under physiological conditions. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound, which could lead to new applications in medicine and biotechnology.
科学研究应用
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been extensively studied for its potential applications in organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of heterocycles, α-aminophosphonates, and β-keto esters. It has also been used in the synthesis of natural products and pharmaceutical intermediates. In addition, this compound has shown potential as a catalyst in various reactions, including the Michael addition and aldol condensation.
属性
IUPAC Name |
methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSQZTWXZAZOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1OCCO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



